molecular formula C5H12N2 B1201142 3-Aminopiperidine CAS No. 54012-73-6

3-Aminopiperidine

Cat. No. B1201142
CAS RN: 54012-73-6
M. Wt: 100.16 g/mol
InChI Key: PEUGKEHLRUVPAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Aminopiperidine is a compound that plays a significant role in the pharmaceutical industry. It is used as a reactant for N-arylation of heterocyclic diamines and for the synthesis of substituted quinolones with reduced phototoxic risk . It is also a delta-lactam that is 2-piperidone substituted at position 3 by an amino group .


Synthesis Analysis

The synthesis of 3-Aminopiperidine involves multi-enzyme cascades utilizing variants of galactose oxidase and imine reductase . Another method involves the use of isopropylamine, aqueous hydrochloric acid, and tetrahydrofuran (THF) under specific conditions . There’s also a method that uses ω-Transaminase-Immobilized Amino-Ethylenediamine-Modified Epoxide Supports .


Molecular Structure Analysis

The empirical formula of 3-Aminopiperidine is C5H12N2. It is a member of piperidones, a primary amino compound, and a delta-lactam . The molecular weight is 94.11 .


Chemical Reactions Analysis

3-Aminopiperidine is involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . It is also used in the synthesis of a CGRP Receptor Antagonist via an Asymmetric Synthesis of 3-Fluoro-4-aminopiperidine .


Physical And Chemical Properties Analysis

3-Aminopiperidine is an off-white to beige powder . It is partly miscible in water .

properties

IUPAC Name

piperidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2/c6-5-2-1-3-7-4-5/h5,7H,1-4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEUGKEHLRUVPAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90276414
Record name Piperidin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90276414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

100.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Piperidin-3-amine

CAS RN

54012-73-6
Record name Piperidin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90276414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Aminopiperidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Aminopiperidine
Reactant of Route 2
3-Aminopiperidine
Reactant of Route 3
3-Aminopiperidine
Reactant of Route 4
3-Aminopiperidine
Reactant of Route 5
3-Aminopiperidine
Reactant of Route 6
3-Aminopiperidine

Citations

For This Compound
832
Citations
GJ Ford, N Kress, AP Mattey, LJ Hepworth… - Chemical …, 2020 - pubs.rsc.org
… , we showed that industrially relevant enzymes, GOase and IRED can be combined in a novel one-pot enzymatic cascade to synthesize enantiopure Cbz-protected L-3-aminopiperidine …
Number of citations: 12 pubs.rsc.org
A Cochi, D Gomez Pardo, J Cossy - Organic Letters, 2011 - ACS Publications
… to 3-aminopiperidine derivatives have been taken out due to the potential biological activities of these products. For example, 3-aminopiperidine … active 3-aminopiperidine derivatives of …
Number of citations: 49 pubs.acs.org
I Schiffers, M Frings, BM Kubber… - … Process Research & …, 2022 - ACS Publications
In recent years, 3-aminopiperidine and 3-aminoazepane have been identified as important pharmacophores that led to the development of drugs having several billion dollar global …
Number of citations: 2 pubs.acs.org
N Kim, KM Meyers, JL Mendez-Andino… - Bioorganic & medicinal …, 2006 - Elsevier
… orientation of the benzamide group defined the activity in the following order of activity: 3-aminopyrrolidine (10i, K i 7 nM) > 4-aminopiperidine (5c, K i 27 nM) > 3-aminopiperidine (10f, K …
Number of citations: 10 www.sciencedirect.com
Y Sun, B Hu, Y Jing, J Wu, M Zhou, M Chen, F Hao… - Chirality, 2021 - Wiley Online Library
… kinetic resolution of 3-aminopiperidine with ω-transaminases was facilitated by the application of a protection/deprotection group concept. 1-N-Boc-3-aminopiperidine could be resolved …
Number of citations: 1 onlinelibrary.wiley.com
AA Krys' ko, VM Kabanov, TA Kabanova… - Pharmaceutical …, 1998 - Springer
… Previously we have reported that antiaggregative activity is also observed in a group of derivatives of 3-aminopiperidine-2, 6-diones [6]. In order to find new effective antiaggregants …
Number of citations: 4 link.springer.com
K Berggren, R Vindebro, C Bergström… - Journal of Medicinal …, 2012 - ACS Publications
A series of eight peptides corresponding to the amino acid sequence of the hinge region of IgG and 17 newly synthesized peptide analogues containing a piperidine moiety as a …
Number of citations: 16 pubs.acs.org
T Matsumoto, M Sato, W Yamazaki, S Ogawa… - Microchemical …, 2019 - Elsevier
A novel derivatization reagent, (S)-1-(1-methylpyridin-2-yl)-3-aminopiperidine (MPAPp), was designed and developed for the enantiomeric separation by conventional reversed-phase …
Number of citations: 3 www.sciencedirect.com
BF Van Steijvoort, N Kaval, AA Kulago… - ACS Catalysis, 2016 - ACS Publications
… With the new synthetic protocol for direct arylation of the 3-aminopiperidine scaffold in hand, we turned our attention toward the selective removal of the picolinoyl group. Reaction …
Number of citations: 54 pubs.acs.org
S Dong, Z Yan, H Yang, Z Long - Analytical Sciences, 2017 - Springer
… For example, 3-aminopiperidine is an important starting material in the … 3-aminopiperidine in linagliptin samples. This is a new non-derivative for the determination of 3-aminopiperidine, …
Number of citations: 3 link.springer.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.